molecular formula C7H14N2 B2984303 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine CAS No. 1553867-69-8

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine

Cat. No.: B2984303
CAS No.: 1553867-69-8
M. Wt: 126.203
InChI Key: HGFCITIEXGVREG-UHFFFAOYSA-N
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Description

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine is a bicyclic amine compound that features a unique 3-azabicyclo[3.1.0]hexane structure.

Scientific Research Applications

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine has diverse applications in scientific research:

Future Directions

The future directions for “2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine” and similar compounds could involve further exploration of their synthesis methods and potential applications, given their presence in various pharmaceuticals and natural compounds .

Mechanism of Action

Target of Action

The 3-azabicyclo[3.1.0]hexane (3-ABH) fragment, which is present in the structure of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine, is often found in various natural and synthetic biologically active compounds . These compounds can act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors . They are also found in protease inhibitors, which show antiviral properties .

Mode of Action

For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This suggests that this compound might interact with these neurotransmitters, altering their reuptake and thus affecting neural signaling.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the neurotransmission of serotonin, noradrenaline, and dopamine, given the compound’s structural similarity to known reuptake inhibitors . Alterations in these pathways can have downstream effects on mood, cognition, pain perception, and other neurological functions.

Pharmacokinetics

The pharmacokinetics of 2-(3-Azabicyclo[31Similar compounds have been reported to have excellent pharmacokinetic profiles . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds would impact their bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as a reuptake inhibitor for serotonin, noradrenaline, and dopamine, it could increase the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in mood, cognition, and other neurological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug design and other scientific applications.

Properties

IUPAC Name

2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-1-2-9-4-6-3-7(6)5-9/h6-7H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFCITIEXGVREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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